Technical Monograph: Methyl 3-hydroxyazetidine-1-carboxylate
Technical Monograph: Methyl 3-hydroxyazetidine-1-carboxylate
The following technical monograph provides an in-depth analysis of Methyl 3-hydroxyazetidine-1-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.
[1][2][3]
Executive Summary
Methyl 3-hydroxyazetidine-1-carboxylate (CAS: 118972-97-7 ) is a constrained, four-membered nitrogen heterocycle featuring a hydroxyl group at the C3 position and a methyl carbamate moiety protecting the nitrogen.[1][2] Unlike its transiently protected analogs (e.g., N-Boc or N-Cbz), the N-methoxycarbonyl group is often utilized as a permanent pharmacophore in drug discovery to modulate lipophilicity (LogD), metabolic stability, and hydrogen bond acceptor capability without adding significant steric bulk.[1]
This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this scaffold, specifically focusing on its utility in fragment-based drug design (FBDD) and late-stage diversification via the C3-hydroxyl handle.[1]
Chemical Identity & Physicochemical Profile[1][2][5][6][7]
| Parameter | Data |
| Chemical Name | Methyl 3-hydroxyazetidine-1-carboxylate |
| CAS Number | 118972-97-7 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| SMILES | COC(=O)N1CC(O)C1 |
| Appearance | Colorless to pale yellow oil (often solidifies upon cooling) |
| Solubility | Soluble in MeOH, DCM, THF, DMSO; Sparingly soluble in hexanes |
| Key Functional Groups | Secondary Alcohol (C3), Methyl Carbamate (N1) |
Structural Significance
The azetidine ring creates a specific vector for the hydroxyl group, holding it in a rigid conformation compared to flexible pyrrolidines or piperidines.[1] The "puckered" conformation of the azetidine ring (typically ~30°) influences the trajectory of substituents at the C3 position, which is critical for binding affinity in protein pockets.[1]
Synthetic Methodology
While the tert-butyl (Boc) analog is more commercially ubiquitous, the methyl variant is specifically synthesized when the methyl carbamate is required as a stable structural motif.[1]
Protocol: Schotten-Baumann Acylation
Objective: Synthesis of Methyl 3-hydroxyazetidine-1-carboxylate from 3-hydroxyazetidine hydrochloride.[1]
Reagents:
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Starting Material: 3-Hydroxyazetidine HCl (CAS 18621-18-6)[1]
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Reagent: Methyl chloroformate (CAS 79-22-1)[1]
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Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[1]
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Solvent: DCM/Water (biphasic) or THF.[1]
Step-by-Step Workflow:
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Preparation: Suspend 3-hydroxyazetidine HCl (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (2.5 equiv) at 0°C.
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Addition: Add methyl chloroformate (1.1 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent O-acylation side products.
-
Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Workup: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2x).[1]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. The product is typically pure enough for subsequent steps; however, silica flash chromatography (MeOH/DCM gradient) can be used if O-acylated byproducts are detected.[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Schotten-Baumann synthesis pathway favoring N-acylation over O-acylation via pH control.[1]
Reactivity & Applications in Drug Discovery[1]
The core value of CAS 118972-97-7 lies in the reactivity of the C3-hydroxyl group.[1] It serves as a "warhead" for further functionalization while the N1-position remains chemically inert under acidic and mild basic conditions.[1]
A. Mitsunobu Inversion (Stereochemical Editing)
The C3-OH can be inverted or displaced with nucleophiles (phenols, phthalimides) using DIAD/PPh₃.[1] This is crucial for accessing specific stereoisomers or aryl-ether linkages found in kinase inhibitors.[1]
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Application: Synthesis of c-Kit inhibitors where the azetidine ether linkage improves metabolic stability over linear alkyl chains.[1]
B. Oxidation to Azetidin-3-one
Oxidation (e.g., Swern, Dess-Martin Periodinane) yields the ketone (Methyl 3-oxoazetidine-1-carboxylate).[1]
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Utility: The ketone is a versatile intermediate for reductive amination (introducing amines at C3) or Wittig olefinations (introducing carbon chains).[1]
C. SN2 Displacement via Mesylation
Converting the hydroxyl to a mesylate (OMs) or tosylate (OTs) creates a potent leaving group.[1]
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Warning: Azetidine mesylates are highly reactive.[1] Strained ring systems can undergo ring-opening or rearrangement if subjected to harsh nucleophiles or excessive heat.[1]
Experimental Workflow: Functionalization Map
Figure 2: Divergent synthesis pathways utilizing the C3-hydroxyl handle.[1]
Analytical Standards & Quality Control
To ensure the integrity of biological data, the identity of CAS 118972-97-7 must be validated.[1]
1H NMR Interpretation (CDCl₃, 400 MHz)
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δ 3.70 (s, 3H): Methyl ester protons (-COOCH ₃).[1] Distinct singlet, diagnostic of the methyl carbamate.[1]
-
δ 3.85 - 4.00 (m, 2H): Azetidine ring protons (C2/C4).[1]
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δ 4.15 - 4.30 (m, 2H): Azetidine ring protons (C2/C4).[1] The splitting pattern is complex due to the puckering of the ring and diastereotopic nature if chiral centers are induced nearby.[1]
-
δ 4.60 - 4.70 (m, 1H): Methine proton at C3 (-CH OH).[1]
Mass Spectrometry (ESI)[1]
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[M+H]⁺: 132.14 m/z.[1]
-
Fragment: Loss of methoxy group or decarboxylation may be observed under high fragmentation voltage.[1]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Stable to TFA (Trifluoroacetic acid) deprotection conditions used for other parts of a molecule (e.g., removing a Boc group elsewhere), which is a key advantage of the Methyl Carbamate over the Boc group.[1]
References
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Chemical Identity & CAS Verific
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Synthetic Applic
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General Reactivity of 3-Hydroxyazetidines
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Source: BLD Pharm. "1-N-Boc-3-hydroxyazetidine (Analogous Chemistry)."[1]
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Sources
- 1. 141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 118972-97-7|Methyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]
- 4. Methyl 3-hydroxyazetidine-1-carboxylate | 118972-97-7 [sigmaaldrich.com]
- 5. 118972-97-7 Methyl 3-hydroxyazetidine-1-carboxylate AKSci 5412CC [aksci.com]
